
(R)-1-(3,3-Difluorocyclobutyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is a chiral alcohol compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms. The compound’s chirality arises from the asymmetric carbon atom bonded to the hydroxyl group, making it an important molecule in stereochemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Chiral Alcohol Formation: The final step involves the reduction of a ketone intermediate to form the chiral alcohol. This can be done using chiral catalysts or reagents like borane complexes.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL may involve:
Large-scale cycloaddition reactions: using high-pressure reactors.
Fluorination processes: with controlled reagent addition to ensure safety and efficiency.
Chiral resolution techniques: such as chromatography or crystallization to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products
Oxidation: Formation of ®-1-(3,3-Difluorocyclobutyl)ethanone.
Reduction: Formation of ®-1-(3,3-Difluorocyclobutyl)ethane.
Substitution: Formation of ®-1-(3,3-Difluorocyclobutyl)ethyl halides or tosylates.
Aplicaciones Científicas De Investigación
Chemistry
Stereochemical Studies: Used as a model compound to study the effects of chirality on chemical reactivity and physical properties.
Fluorine Chemistry: Investigated for its unique properties due to the presence of fluorine atoms, which can influence reactivity and stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its chiral nature and functional groups.
Metabolic Pathways: Used in research to understand how fluorinated compounds are metabolized in biological systems.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific chiral receptors or enzymes.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties in the body.
Industry
Material Science: Investigated for its potential use in the development of new materials with unique properties due to the presence of fluorine atoms.
Agriculture: Explored for its potential use in the development of new agrochemicals.
Mecanismo De Acción
The mechanism by which ®-1-(3,3-Difluorocyclobutyl)ethan-1-OL exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The presence of fluorine atoms can enhance binding affinity and specificity due to their electronegativity and ability to form strong hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3,3-Difluorocyclobutyl)ethan-1-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-(3,3-Difluorocyclobutyl)ethanone: The oxidized form of the compound, used in different chemical reactions and applications.
1-(3,3-Difluorocyclobutyl)ethane: The reduced form of the compound, with different chemical and physical properties.
Uniqueness
®-1-(3,3-Difluorocyclobutyl)ethan-1-OL is unique due to its chiral nature and the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The combination of these features makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H10F2O |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(1R)-1-(3,3-difluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H10F2O/c1-4(9)5-2-6(7,8)3-5/h4-5,9H,2-3H2,1H3/t4-/m1/s1 |
Clave InChI |
MOJVSYLIEDZMHB-SCSAIBSYSA-N |
SMILES isomérico |
C[C@H](C1CC(C1)(F)F)O |
SMILES canónico |
CC(C1CC(C1)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


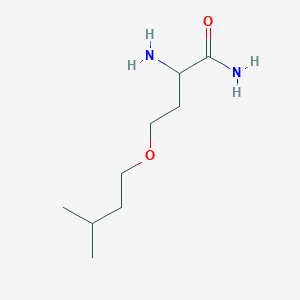
![{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
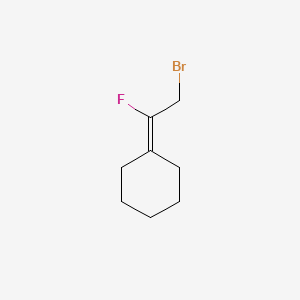
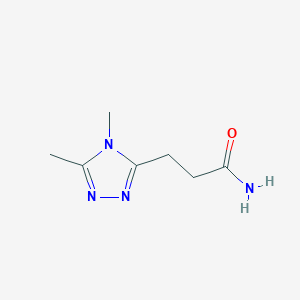
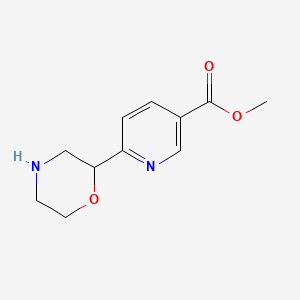

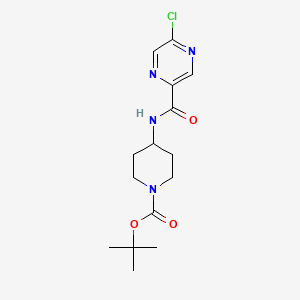
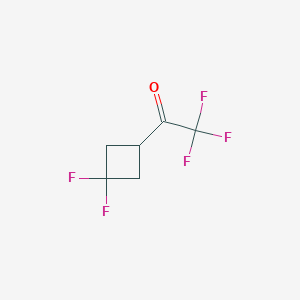
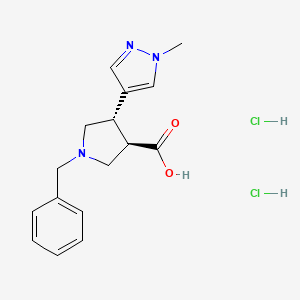
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
